molecular formula C16H20N2O4S2 B10801327 N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

Cat. No.: B10801327
M. Wt: 368.5 g/mol
InChI Key: PTKBYSSHVPWNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-638137 involves the reaction of 3-methylbenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

WAY-638137 undergoes several types of chemical reactions, including:

Scientific Research Applications

WAY-638137 is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of WAY-638137 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

WAY-638137 can be compared to other similar compounds, such as:

WAY-638137 stands out due to its specific structural features, which confer unique chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

3-methyl-N-[2-[(3-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O4S2/c1-13-5-3-7-15(11-13)23(19,20)17-9-10-18-24(21,22)16-8-4-6-14(2)12-16/h3-8,11-12,17-18H,9-10H2,1-2H3

InChI Key

PTKBYSSHVPWNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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